2-(2-Isocyanatopropyl)thiophene

Description

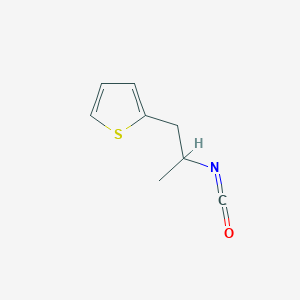

2-(2-Isocyanatopropyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with an isocyanatopropyl group at the 2-position. The isocyanate (-NCO) functional group confers high reactivity, enabling applications in polymer synthesis, pharmaceuticals, and materials science. The compound’s reactivity and stability are influenced by the electron-withdrawing nature of the isocyanate group and steric effects from the propyl chain.

Properties

Molecular Formula |

C8H9NOS |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

2-(2-isocyanatopropyl)thiophene |

InChI |

InChI=1S/C8H9NOS/c1-7(9-6-10)5-8-3-2-4-11-8/h2-4,7H,5H2,1H3 |

InChI Key |

JSCBCQPUPGCGAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CS1)N=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

- Thiophene vs. Furan Derivatives: Substitution on thiophene rings (e.g., 2-thiophenecarbonitrile) often results in lower reactivity compared to furan analogs. For instance, arylation of 2-furancarbonitrile yields 24.7%, while 2-thiophenecarbonitrile yields only 12.4% under identical conditions . This disparity arises from thiophene’s higher aromaticity and weaker electron-donating sulfur atom compared to oxygen in furan.

- Substituent Position: Substituent placement (2- vs. 5-position) significantly affects reactivity. For example, 5-(4-carboxyphenyl)-2-thiophenecarbonitrile (1b) condenses with 4-amino-3-mercaptobenzonitrile to form benzothiazole derivatives, a process sensitive to steric and electronic effects . The 2-position in thiophene is sterically accessible, favoring reactions like cyclization or nucleophilic addition, as seen in malononitrile-derived thiophenes .

Reactivity in Key Reactions

- Cyclization and Polymerization: Thiophene derivatives with reactive substituents (e.g., acetyl, cyano) undergo cyclization to form fused heterocycles . The isocyanate group in 2-(2-Isocyanatopropyl)thiophene is expected to promote nucleophilic addition or polyurethane formation, diverging from the cyclization pathways of acetyl- or cyano-substituted analogs.

Hydrodesulfurization (HDS) Stability :

In HDS processes, simpler thiophenes (e.g., unsubstituted thiophene) are more reactive than benzothiophene or dibenzothiophene . Substituted thiophenes like this compound may exhibit intermediate reactivity due to steric hindrance from the isocyanatopropyl group, though specific data are lacking.

Data Tables

Table 1: Reactivity Comparison of Thiophene and Furan Derivatives

Table 2: Stability in Hydrodesulfurization (HDS)

| Compound Type | Relative Reactivity | Reference |

|---|---|---|

| Thiophene | High | |

| Benzothiophene | Moderate | |

| Dibenzothiophene | Low | |

| 2-Substituted Thiophenes* | Hypothesized intermediate | — |

*Hypothetical ranking based on steric/electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.